molecular formula C7H13ClN2O2 B2512994 Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride CAS No. 147359-12-4

Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride

Cat. No.: B2512994
CAS No.: 147359-12-4
M. Wt: 192.64
InChI Key: FOVYHQCNKBMDAK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H12N2O2·HCl. It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a six-membered ring with one nitrogen atom. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3-oxo-3,4,5,6-tetrahydropyridine-2-carboxylate with ammonia or an amine source in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions. These reactions are usually conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is used to study the effects of tetrahydropyridine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the manufacture of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate: The non-hydrochloride form of the compound.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A related compound known for its neurotoxic effects and use in Parkinson’s disease research.

Uniqueness: Methyl 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylate hydrochloride is unique due to its specific structural features and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart. Additionally, its ability to undergo various chemical reactions and its potential biological activity distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 6-amino-2,3,4,5-tetrahydropyridine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-3-2-4-9-6(5)8;/h5H,2-4H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVYHQCNKBMDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid HCl (1.2 g, 6.6 mmol) was suspended in anhydrous methanol (100 ml), and thionyl chloride (0.5 ml, 7 mmol) was added dropwise with stirring at room temperature. The resulting solution was refluxed overnight and then evaporated to dryness in vacuo. The resulting crude white solid was recrystallized from methanol/ether to give white crystals 613 mg (46%) mp 138°-139° C., identified as product by 300MHz nmr and ir 1737 cm-1. Calculated: C 43.64, H 6.8, N 14.55; found: C 43.75, H 6.87, N 14.57.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
46%

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